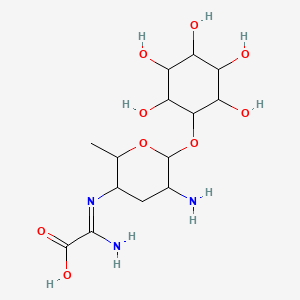
Kasuagamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kasugamycin is an aminoglycoside antibiotic that was first isolated in 1965 from the bacterium Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan . It is primarily known for its ability to inhibit the growth of fungi and bacteria, making it a valuable agent in both agriculture and medicine . Kasugamycin is particularly effective against the rice blast fungus, Pyricularia oryzae, and has been widely used to protect rice crops .
准备方法
Synthetic Routes and Reaction Conditions: Kasugamycin can be synthesized through a series of chemical reactions involving the formation of its unique aminoglycoside structure. The synthesis typically begins with the preparation of kasugamine, an unusual amino sugar, followed by the attachment of glycine imine and D-chiro-inositol . The process involves multiple steps, including glycosylation, amination, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of kasugamycin involves fermentation using Streptomyces kasugaensis strains. The fermentation process is optimized to maximize the yield of kasugamycin, followed by extraction and purification steps to obtain the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of kasugamycin .
化学反应分析
Types of Reactions: Kasugamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Kasugamycin can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include modified kasugamycin derivatives with altered biological activities .
科学研究应用
Kasugamycin has a wide range of scientific research applications:
作用机制
Kasugamycin exerts its effects by inhibiting protein synthesis at the translation initiation step. It binds to the 30S subunit of the ribosome, interfering with the binding of initiator transfer RNA (tRNA) to the mRNA . This inhibition prevents the formation of the initiation complex, thereby blocking protein synthesis and inhibiting bacterial growth . Kasugamycin also induces the formation of unusual 61S ribosomes, which selectively translate leaderless mRNA .
相似化合物的比较
Kasugamycin is unique among aminoglycoside antibiotics due to its specific structure and mode of action. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that inhibits protein synthesis but through a different mechanism involving the 30S ribosomal subunit.
Kanamycin: Similar to kasugamycin, kanamycin inhibits protein synthesis but has a broader spectrum of activity.
Kasugamycin’s uniqueness lies in its selective inhibition of translation initiation and its ability to form 61S ribosomes, which is not observed with other aminoglycosides .
属性
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJAPFENJVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
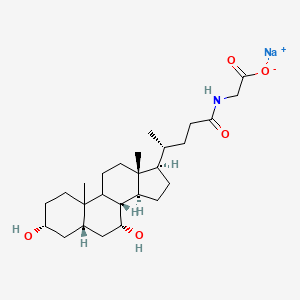
![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
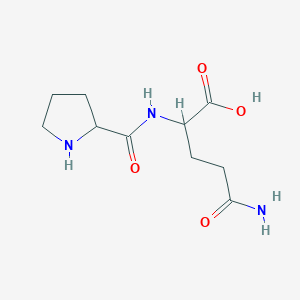
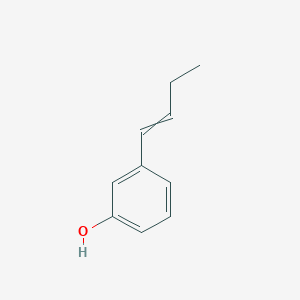
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
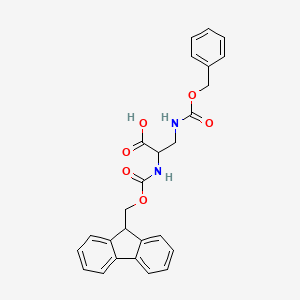
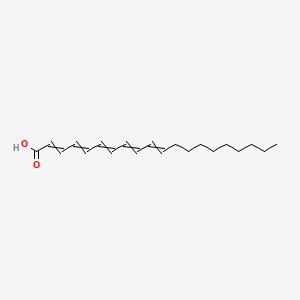
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
